Lipophilicity vs. Chloro Analog
The target compound, 2-(4-bromobenzyl)malonic acid, exhibits a computed LogP value of 1.777 [1]. This value is distinct from the LogP of its close structural analog, 2-(4-chlorobenzyl)malonic acid, which is reported as 1.8 . While the absolute difference appears small, the lower lipophilicity of the bromo derivative, driven by the greater polarizability of the bromine atom relative to chlorine, can influence membrane permeability and solubility in aqueous reaction media.
Δ 0.023 lower
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.777 |
| Comparator Or Baseline | 2-(4-Chlorobenzyl)malonic acid: 1.8 |
| Quantified Difference | ΔLogP = 0.023 (lower lipophilicity) |
| Conditions | Computed/predicted values from authoritative databases |
Why This Matters
This quantitative difference in LogP justifies selecting the 4-bromo derivative when specific lipophilicity ranges are required for optimizing ADME properties in lead compounds or tuning reaction solubility.
- [1] Chem960. (n.d.). 2-(4-Bromobenzyl)malonic acid - Experimental Properties. View Source
